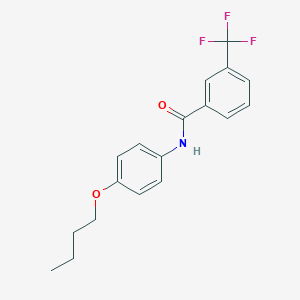
N-(4-butoxyphenyl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butoxyphenyl)-3-(trifluoromethyl)benzamide, commonly known as BTF, is a chemical compound that belongs to the family of benzamides. It is widely used in scientific research due to its unique properties and applications.
科学的研究の応用
BTF is widely used in scientific research due to its unique properties. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This makes BTF a potential candidate for the treatment of Alzheimer's disease.
BTF has also been shown to have anticancer properties. It inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This makes BTF a potential candidate for the development of anticancer drugs.
作用機序
The mechanism of action of BTF involves the inhibition of the activity of specific enzymes. It binds to the active site of the enzyme and prevents it from carrying out its normal function. This leads to a decrease in the activity of the enzyme and a potential therapeutic effect.
生化学的および生理学的効果
BTF has been shown to have a number of biochemical and physiological effects. It inhibits the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This can improve cognitive function and memory.
BTF also inhibits the activity of carbonic anhydrase IX, which leads to a decrease in the growth and proliferation of cancer cells. This can potentially lead to the development of new anticancer drugs.
実験室実験の利点と制限
BTF has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, which makes it a well-characterized compound.
One limitation of BTF is that it has a relatively short half-life in vivo. This means that it may not be suitable for long-term studies.
将来の方向性
There are several future directions for research on BTF. One potential area of research is the development of new drugs for the treatment of Alzheimer's disease. BTF has shown promise in preclinical studies and further research is needed to determine its potential as a therapeutic agent.
Another potential area of research is the development of new anticancer drugs. BTF has shown activity against carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Further research is needed to determine its potential as an anticancer agent.
Conclusion
In conclusion, BTF is a chemical compound that has a number of unique properties and applications. It is widely used in scientific research due to its potential therapeutic effects. Further research is needed to determine its potential as a drug for the treatment of Alzheimer's disease and as an anticancer agent.
合成法
The synthesis method of BTF involves the reaction of 4-butoxyaniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the product can be further improved by recrystallization.
特性
CAS番号 |
5924-30-1 |
|---|---|
製品名 |
N-(4-butoxyphenyl)-3-(trifluoromethyl)benzamide |
分子式 |
C18H18F3NO2 |
分子量 |
337.3 g/mol |
IUPAC名 |
N-(4-butoxyphenyl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H18F3NO2/c1-2-3-11-24-16-9-7-15(8-10-16)22-17(23)13-5-4-6-14(12-13)18(19,20)21/h4-10,12H,2-3,11H2,1H3,(H,22,23) |
InChIキー |
GUYMMEHMXVIFPR-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
正規SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



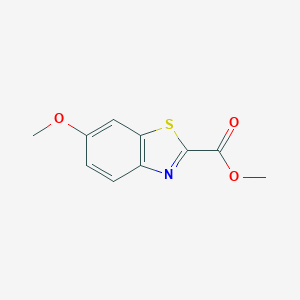
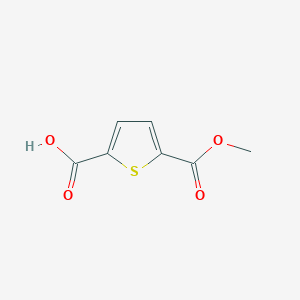
![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)
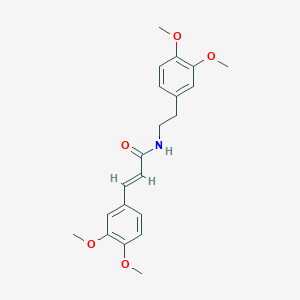
![2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B187893.png)
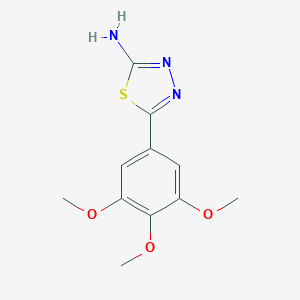
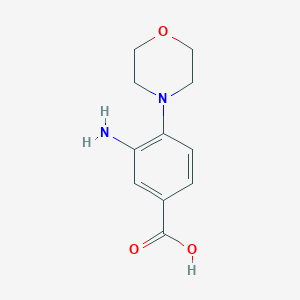
![5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B187897.png)
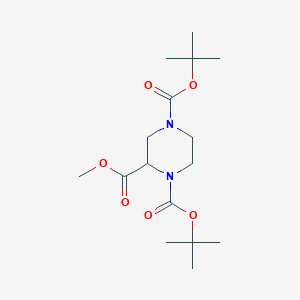
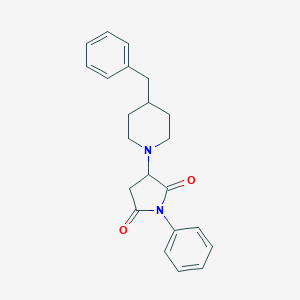
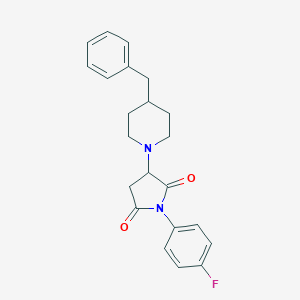
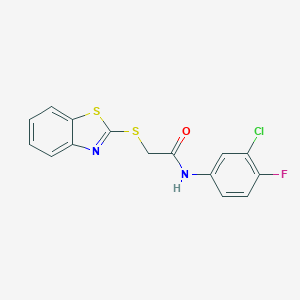
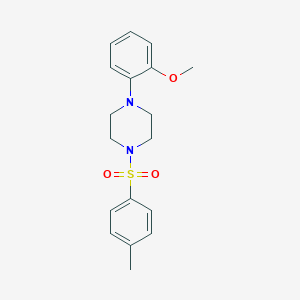
![methyl 4-[4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B187913.png)